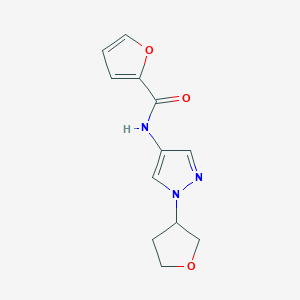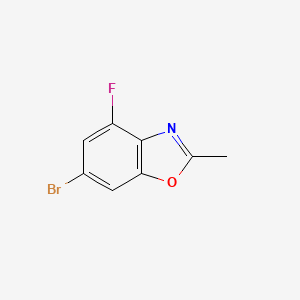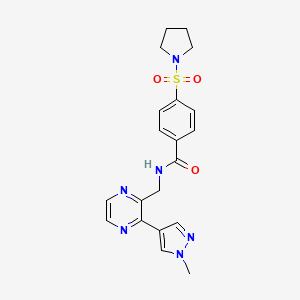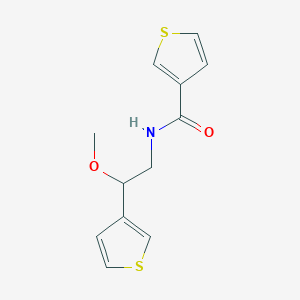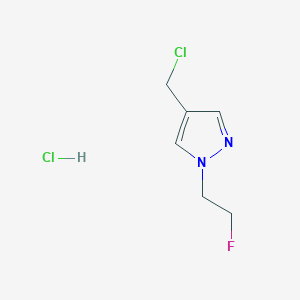![molecular formula C10H15FO2 B2516744 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-29-3](/img/structure/B2516744.png)
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobutyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a bicyclo[111]pentane core structure with a 4-fluorobutyl substituent at the third position and a carboxylic acid group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to introduce the desired substituents.
Introduction of the 4-fluorobutyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a 4-fluorobutyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution: Substituted derivatives of the 4-fluorobutyl group.
科学研究应用
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Chlorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Bromobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the 4-fluorobutyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and development.
属性
IUPAC Name |
3-(4-fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-4-2-1-3-9-5-10(6-9,7-9)8(12)13/h1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPKIZPYFJNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
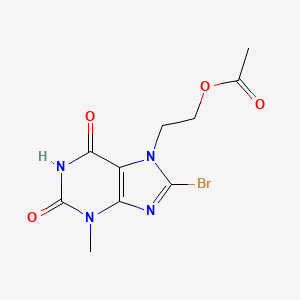
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2516665.png)
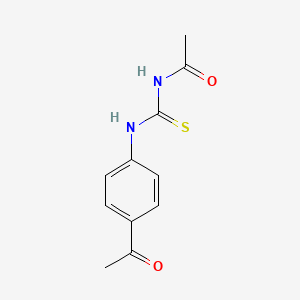
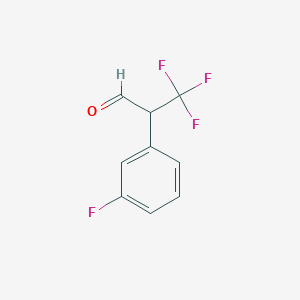
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
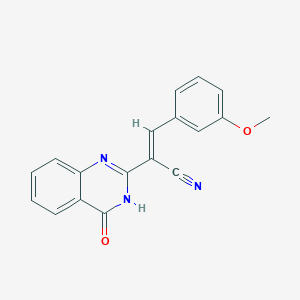
![2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2516671.png)
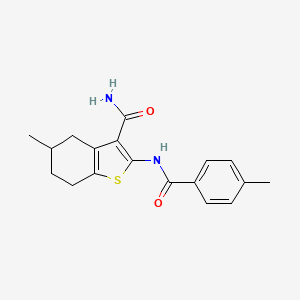
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)
